5-[Benzo(b)thiophen-2-yl]-3-bromophenol
Description
5-[Benzo(b)thiophen-2-yl]-3-bromophenol is a brominated phenolic compound featuring a benzo[b]thiophene scaffold. The benzo[b]thiophene moiety, a sulfur-containing heterocycle, imparts unique electronic and steric properties, while the bromine substituent enhances electrophilicity and influences intermolecular interactions. The hydroxyl group at the phenolic position contributes to hydrogen-bonding capabilities, affecting solubility and reactivity.
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-bromophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrOS/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDLPLOGZQCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288335 | |
| Record name | Phenol, 3-benzo[b]thien-2-yl-5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-69-2 | |
| Record name | Phenol, 3-benzo[b]thien-2-yl-5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261925-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-benzo[b]thien-2-yl-5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Benzo(b)thiophen-2-yl]-3-bromophenol typically involves the coupling of a bromophenol derivative with a benzo[b]thiophene precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, which allows for the formation of the carbon-carbon bond between the bromophenol and the benzo[b]thiophene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenol group, potentially converting it to a phenol derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-3-bromophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-3-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress or inflammation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[b]thiophene Scaffolds
(a) 4-(Benzo[b]thiophen-2-yl)-3-bromo-5-hydroxyfuran-2(5H)-one (CAY10526)
- Molecular Formula : C₁₂H₇BrO₃S
- Key Features: Combines benzo[b]thiophene with a brominated furanone ring. The hydroxyl group is part of a lactone structure, differing from the free phenolic group in the target compound.
(b) (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole
- Molecular Features : Tetrazole ring linked to benzo[b]thiophene via an ethenyl bridge. Methoxy groups on the phenyl ring enhance electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound.
- Crystallographic Data : Exhibits planar geometry with intermolecular hydrogen bonds involving the tetrazole NH group, influencing solid-state packing .
(c) Spirooxindole-Benzo[b]thiophene Derivatives (e.g., IIa, IIb)
- Structure: Fuse benzo[b]thiophene with spirooxindole cores. Chloro or benzoyl substituents alter electronic properties and steric bulk compared to the bromophenol group.
- Synthesis : One-pot methods yield these compounds in moderate-to-high purity, highlighting the versatility of benzo[b]thiophene in multi-component reactions .
Substituent Effects on Physicochemical Properties
Key Observations :
- Bromine enhances electrophilicity but reduces solubility compared to methoxy or chloro groups.
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects: Bromine in the target compound stabilizes negative charge, making the phenol more acidic than methoxy-substituted analogs. In contrast, methoxy groups in tetrazole derivatives () donate electron density, increasing aromatic ring reactivity toward electrophilic substitution .
- Synthetic Accessibility: The target compound’s synthesis likely involves bromination of a phenolic precursor, whereas spirooxindole derivatives () require multi-step condensation reactions .
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